molecular formula C25H26ClN3O5 B610429 Rebamipide mofetil CAS No. 1527495-76-6

Rebamipide mofetil

Cat. No.: B610429
CAS No.: 1527495-76-6
M. Wt: 483.9 g/mol
InChI Key: BVZOVIJSRAGQLP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Rebamipide mofetil undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its stability and efficacy as a gastroprotective agent.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include dimethyl sulfoxide, dichloromethane, and ethanol. The reactions are typically carried out under controlled temperatures and humidity to ensure the stability of the compound .

Major Products Formed: The major products formed from the reactions of this compound include different polymorphs and solvates, which exhibit varying degrees of solubility and stability. These products are crucial for the compound’s therapeutic efficacy .

Comparison with Similar Compounds

Rebamipide mofetil is unique compared to other gastroprotective agents due to its multifaceted mechanism of action. Similar compounds include cetraxate, which was proven inferior to rebamipide in clinical studies . Other comparable compounds are proton pump inhibitors and antacids, which primarily focus on reducing gastric acid secretion rather than enhancing mucosal defense . Rebamipide’s ability to stimulate prostaglandin synthesis and inhibit reactive oxygen species sets it apart from these other agents.

Properties

IUPAC Name

2-morpholin-4-ylethyl 2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN3O5/c26-19-7-5-17(6-8-19)24(31)28-22(25(32)34-14-11-29-9-12-33-13-10-29)15-18-16-23(30)27-21-4-2-1-3-20(18)21/h1-8,16,22H,9-15H2,(H,27,30)(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZOVIJSRAGQLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC(=O)C(CC2=CC(=O)NC3=CC=CC=C32)NC(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1527495-76-6
Record name Rebamipide mofetil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1527495766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name REBAMIPIDE MOFETIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L45T26ZFA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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